molecular formula C5H7ClN4 B15278902 4-Amino-1-methyl-1H-pyrazole-5-carbonitrile hydrochloride

4-Amino-1-methyl-1H-pyrazole-5-carbonitrile hydrochloride

Cat. No.: B15278902
M. Wt: 158.59 g/mol
InChI Key: OIZPRFQSEBUJFN-UHFFFAOYSA-N
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Description

4-Amino-1-methyl-1H-pyrazole-5-carbonitrile hydrochloride is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered ring structures containing two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-methyl-1H-pyrazole-5-carbonitrile hydrochloride typically involves multi-component reactions. One common method is the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction can be catalyzed by various agents such as alumina–silica-supported MnO2, sodium ascorbate, or molecular iodine . The reaction is usually carried out in water or ethanol under reflux conditions, yielding the desired pyrazole derivative in high yields.

Industrial Production Methods

For industrial-scale production, the process may involve the use of continuous flow reactors to ensure consistent quality and yield. Catalysts like alumina–silica-supported MnO2 are preferred due to their recyclability and environmental friendliness . The reaction conditions are optimized to minimize by-products and maximize the yield of this compound.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-methyl-1H-pyrazole-5-carbonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the nitrile group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications in medicinal chemistry and material science .

Scientific Research Applications

4-Amino-1-methyl-1H-pyrazole-5-carbonitrile hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-1-methyl-1H-pyrazole-5-carbonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with the receptor’s binding domain. These interactions can lead to various biological effects, including anti-inflammatory or anti-cancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-1-methyl-1H-pyrazole-5-carbonitrile hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrile group and the methyl group at the 1-position enhances its reactivity and potential for functionalization, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C5H7ClN4

Molecular Weight

158.59 g/mol

IUPAC Name

4-amino-2-methylpyrazole-3-carbonitrile;hydrochloride

InChI

InChI=1S/C5H6N4.ClH/c1-9-5(2-6)4(7)3-8-9;/h3H,7H2,1H3;1H

InChI Key

OIZPRFQSEBUJFN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)N)C#N.Cl

Origin of Product

United States

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